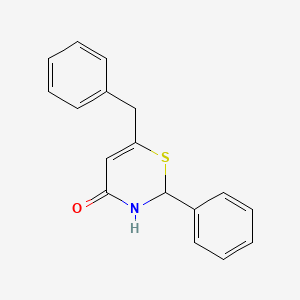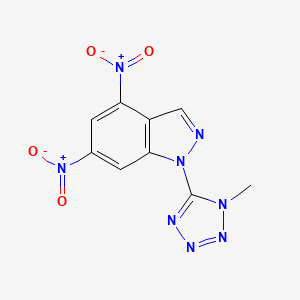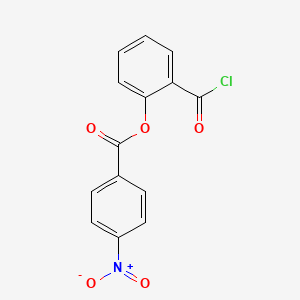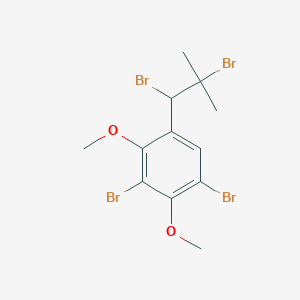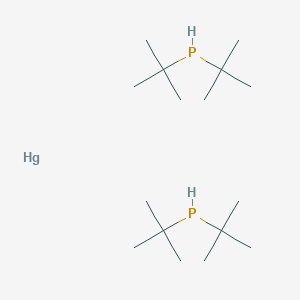
Di-tert-butylphosphane--mercury (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphane–mercury (2/1) is a chemical compound that consists of two di-tert-butylphosphane molecules coordinated to a single mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butylphosphane–mercury (2/1) typically involves the reaction of di-tert-butylphosphane with a mercury salt, such as mercury(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane. The general reaction can be represented as follows:
2(CH3)3CPH+HgCl2→(CH3)3CP2Hg+2HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphane–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The phosphane ligands can be oxidized to phosphine oxides.
Substitution: The mercury center can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Ligands such as halides or other phosphines can be used in substitution reactions.
Major Products
Oxidation: The major product is di-tert-butylphosphine oxide.
Substitution: The products depend on the substituting ligand but can include various mercury-phosphine complexes.
Scientific Research Applications
Di-tert-butylphosphane–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the synthesis of other organometallic compounds and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which di-tert-butylphosphane–mercury (2/1) exerts its effects involves the coordination of the phosphane ligands to the mercury center. This coordination can influence the reactivity and stability of the mercury atom, making it a useful compound in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butylphosphine oxide
- Bis(tert-butyl)phosphine
- Di-tert-butylphosphine
Uniqueness
Di-tert-butylphosphane–mercury (2/1) is unique due to the presence of both phosphane and mercury in the same molecule, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in research and industrial applications.
Properties
CAS No. |
90054-11-8 |
|---|---|
Molecular Formula |
C16H38HgP2 |
Molecular Weight |
493.01 g/mol |
IUPAC Name |
ditert-butylphosphane;mercury |
InChI |
InChI=1S/2C8H19P.Hg/c2*1-7(2,3)9-8(4,5)6;/h2*9H,1-6H3; |
InChI Key |
LPZQIHDSUFUSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


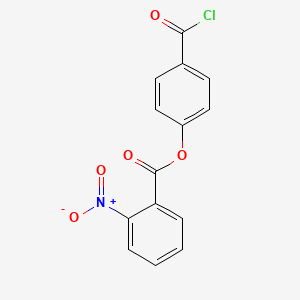
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
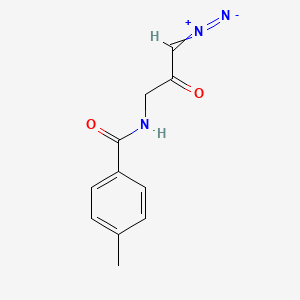
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
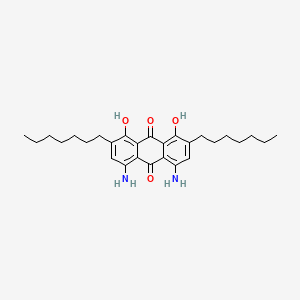
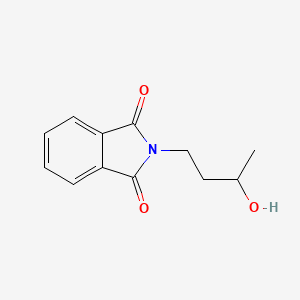
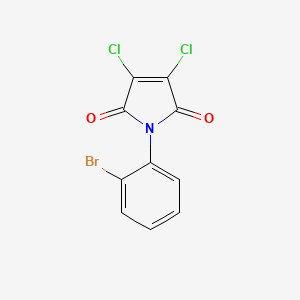
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)

